molecular formula C8H10N2O2 B1279846 3-Amino-4-(methylamino)benzoic acid CAS No. 66315-15-9

3-Amino-4-(methylamino)benzoic acid

Cat. No. B1279846
CAS RN: 66315-15-9
M. Wt: 166.18 g/mol
InChI Key: QZZIBMYRWBVKLM-UHFFFAOYSA-N
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Description

3-Amino-4-(methylamino)benzoic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical behavior and properties that this compound might exhibit. For instance, the compound 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid discussed in paper is structurally similar, with the exception of additional phenyl groups attached to the nitrogen atom. Similarly, 4-(3-Benzoylthioureido)benzoic acid and azo-benzoic acids are derivatives of benzoic acid, which is the core structure of this compound.

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted benzoic acids with various reagents. For example, 4-(3-Benzoylthioureido)benzoic acid is synthesized from the reaction of 4-aminobenzoic acid with benzoyl isothiocyanate . This suggests that this compound could potentially be synthesized through a similar approach, by reacting 4-aminobenzoic acid with an appropriate methylating agent to introduce the methylamino group.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, NMR, and UV-Visible spectroscopy . These studies provide detailed information on the molecular vibrations, geometries, and electronic structures of the compounds. For instance, the structure of 4-(3-Benzoylthioureido)benzoic acid was examined crystallographically and found to crystallize in the triclinic space group . Such detailed structural analysis is crucial for understanding the reactivity and properties of the compounds.

Chemical Reactions Analysis

The papers discuss the reactivity of the compounds in terms of their ability to form self-assembled monolayers , their tautomeric forms , and their acid-base dissociation and azo-hydrazone tautomerism in solution . These reactions are indicative of the dynamic behavior of benzoic acid derivatives in different environments and can be used to infer the potential reactivity of this compound in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are closely related to their molecular structures. For example, the crystallographic analysis of 4-(3-Benzoylthioureido)benzoic acid provides information on its density and crystal system . The spectroscopic studies of the compounds reveal their vibrational modes and electronic transitions, which are important for understanding their optical properties . These properties are essential for applications in fields such as organic light-emitting devices and pharmaceuticals.

Scientific Research Applications

Luminescent Properties and Mechanochromic Behavior

Research has explored the luminescent properties of compounds related to 3-Amino-4-(methylamino)benzoic acid. For instance, a study by Srivastava et al. (2017) investigated compounds derived from 3-amino pyridine and 4-amino pyridine connected to benzoic acid. These compounds exhibited luminescence in both solution and solid state, and demonstrated mechanochromic properties, responding to various stimuli (Srivastava et al., 2017).

Synthesis of Iothalamic Acid

In the field of radiography, this compound derivatives have been used in the synthesis of iothalamic acid, an X-ray contrast agent. The process involves the conversion of 3-nitro-5-[(methylamino)carbonyl]benzoic acid through a series of reactions, as detailed by He Yong-jun (2009) (He Yong-jun, 2009).

Application in Synthesis of Novel Compounds

The synthesis of novel compounds using this compound or its derivatives has been explored in various studies. For example, research by Standridge and Swigor (1991) described the synthesis of 4-amino-5-chloro-N[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy]-[carbonyl-14C]benzamide hydrochloride, showcasing the versatility of these compounds in complex chemical syntheses (Standridge & Swigor, 1991).

Antimicrobial and Anti-Proliferative Activity

A study conducted by Zarafu (2020) investigated the antimicrobial and anti-proliferative potential of derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid, closely related to this compound. These derivatives showed promising results against microbial cells and had anti-proliferative effects on certain cell lines (Zarafu, 2020).

Biosynthesis and Microbial Production

In the realm of biosynthesis, Zhang and Stephanopoulos (2016) developed a microbial biosynthetic system for de novo production of 3-amino-benzoic acid (3AB), a compound similar to this compound, demonstrating its potential in biological production systems (Zhang & Stephanopoulos, 2016).

Safety and Hazards

“3-Amino-4-(methylamino)benzoic acid” is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Cyclic peptides, which can be synthesized using “3-Amino-4-(methylamino)benzoic acid”, are becoming increasingly important in drug discovery due to their specific binding properties, larger surface area compared to small molecules, and their ready and modular synthetic accessibility .

Mechanism of Action

Target of Action

It’s known that the compound is used in organic synthesis , suggesting that it may interact with various biological targets depending on the specific context of its use.

Mode of Action

It’s known to be used in peptide synthesis , indicating that it may interact with amino acids and proteins in a specific manner

Biochemical Pathways

Given its role in peptide synthesis , it’s plausible that it may influence protein-related pathways, but further studies are required to confirm this and to understand the downstream effects.

Result of Action

As a compound used in peptide synthesis , it may have effects related to the formation and function of proteins, but specific results would depend on the context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-Amino-4-(methylamino)benzoic acid, such factors could include pH, temperature, and the presence of other compounds or enzymes .

properties

IUPAC Name

3-amino-4-(methylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZIBMYRWBVKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467951
Record name 3-amino-4-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66315-15-9
Record name 3-Amino-4-(methylamino)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66315-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-4-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-(methylamino)benzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXE8Z9Q7KN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

((b) Ethyl alcohol (100 mL) was added to a flask containing 3-nitro-4-methylaminobenzoic acid (2.09 g, 10.7 mmol) and 10% Pd/C (30 mg) under a steady stream of N2. The mixture was stirred under hydrogen for 16 hours, filtered through a milipore 0.22 μm type GV filter disc and concentrated on a rotary evaporator. The residue was dried under vaccum to provide 3-amino-4-methylaminobenzoic acid (1.1 g, 61% yield).
Quantity
2.09 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-(methylamino)-3-nitrobenzoic acid (29 g, 1.0 eq) and Pd/C (5 g, 10%) in 300 mL MeOH was stirred at rt under hydrogen for 48 h and filtered. The filtrate was concentrated in vacuo to give the product (9 g, 36.5%). 1H NMR (400 MHz, DMSO-d6) δ 7.21 (dd, J=8.4 Hz, 2.0 Hz, 1H), 7.14 (d, J=2.0 Hz, 1H), 6.37 (d, J=8.4 Hz, 1H), 5.28 (brs, 1H), 4.60 (brs, 2H), 2.76 (s, 3H).
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Yield
36.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-Amino-4-(methylamino)benzoic acid in peptide chemistry?

A1: this compound, often referred to as the MeDbz linker, presents a unique tool for on-resin peptide cyclization []. This technique is crucial for developing cyclic peptides, which are known for their enhanced stability and biological activity compared to their linear counterparts. The MeDbz linker facilitates this process by providing a scaffold for attaching the peptide chain and then enabling cyclization under specific conditions.

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